N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole ring system, a phenylpiperazine moiety, and a sulfonylpropyl linkage. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the carboxamide group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with a suitable amine or amide reagent.
Attachment of the sulfonylpropyl group: This is done by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Coupling with phenylpiperazine: The final step involves the coupling of the sulfonylpropyl intermediate with phenylpiperazine under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.
Scientific Research Applications
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or as a ligand for certain receptors.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
Indole derivatives: Compounds like indole-3-acetic acid share a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole ring, a phenylpiperazine moiety, and a sulfonylpropyl linkage. This unique structure may confer specific biological activities and interactions that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-21(17-7-8-19-20(15-17)29-16-28-19)22-9-4-14-30(26,27)24-12-10-23(11-13-24)18-5-2-1-3-6-18/h1-3,5-8,15H,4,9-14,16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECRJZFCGNFWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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